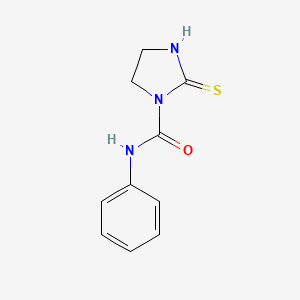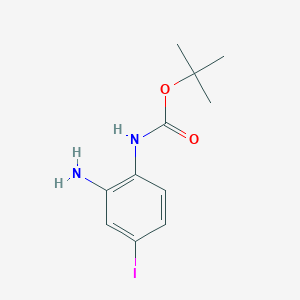
(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester is a chemical compound which has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Iodo-TBCC and is synthesized by the reaction of tert-butyl N-(2-amino-4-iodophenyl) carbamate with iodine.
Mécanisme D'action
The mechanism of action of Iodo-TBCC involves the inhibition of the tubulin polymerization process, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately results in cell death. Additionally, Iodo-TBCC has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Iodo-TBCC has been shown to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, Iodo-TBCC has been found to be effective in reducing the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Iodo-TBCC in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and division. Additionally, Iodo-TBCC has been found to be effective in reducing the size of tumors in animal models, which makes it a promising compound for the development of new cancer therapies.
However, there are also limitations to the use of Iodo-TBCC in lab experiments. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Iodo-TBCC is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of Iodo-TBCC. One potential direction is the development of new cancer therapies based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of Iodo-TBCC. This can help to identify new applications for this compound in various fields of scientific research. Finally, the development of new synthesis methods for Iodo-TBCC can help to improve its availability and reduce its cost.
Applications De Recherche Scientifique
Iodo-TBCC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Iodo-TBCC is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to be effective in the treatment of breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-4-iodophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYOTQFCZWBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

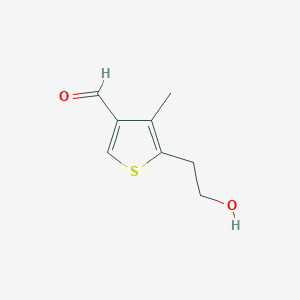
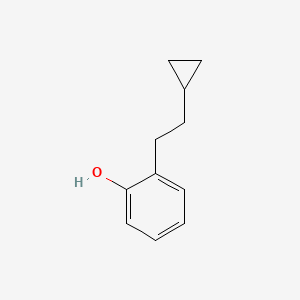
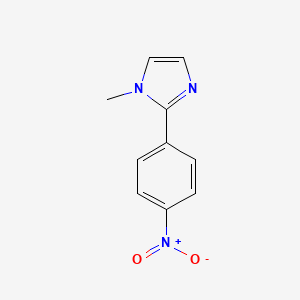
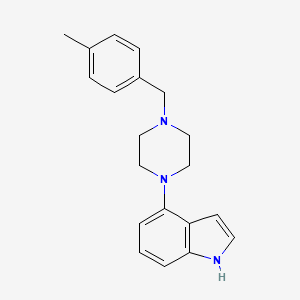
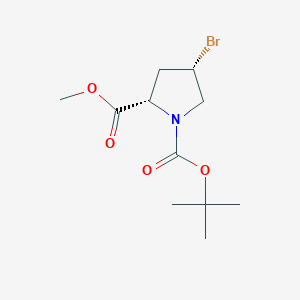

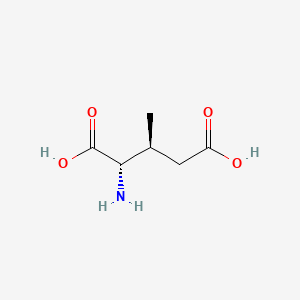
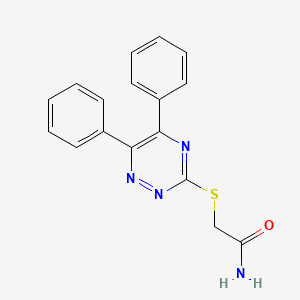
![1-Benzo[1,3]dioxol-5-yl-cyclopropanecarbaldehyde](/img/structure/B3260839.png)



![Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3260880.png)
